molecular formula C16H16FNO2 B11559169 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide

Cat. No.: B11559169
M. Wt: 273.30 g/mol
InChI Key: OWKAGTKPPSXIRZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a naphthalene ring substituted with a carboxamide group at the 1-position and a tetrahydrofuran-2-ylmethyl group at the nitrogen atom of the carboxamide. The addition of a fluoro group at the 4-position of the naphthalene ring further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Naphthalene Carboxylic Acid: The starting material, 4-fluoronaphthalene, is subjected to a carboxylation reaction to introduce the carboxylic acid group at the 1-position.

    Amidation Reaction: The naphthalene-1-carboxylic acid is then reacted with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the desired carboxamide. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The fluoro group on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: Formation of N-(tetrahydrofuran-2-ylmethyl)naphthalen-1-amine.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydrofuran-2-ylmethyl group contributes to the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    4-chloro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide is unique due to the combination of the naphthalene ring, fluoro group, and tetrahydrofuran-2-ylmethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

4-fluoro-N-(oxolan-2-ylmethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C16H16FNO2/c17-15-8-7-14(12-5-1-2-6-13(12)15)16(19)18-10-11-4-3-9-20-11/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)

InChI Key

OWKAGTKPPSXIRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C3=CC=CC=C32)F

solubility

>41 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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